molecular formula C8H11NO2 B575595 (2-Amino-6-methoxyphenyl)methanol CAS No. 177531-95-2

(2-Amino-6-methoxyphenyl)methanol

Cat. No. B575595
M. Wt: 153.181
InChI Key: RSSICPKUBLFYGE-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of “(2-Amino-6-methoxy-phenyl)-methanol” involves various processes. A related compound, “(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one”, has been synthesized, characterized, and tested in vitro to assess their antioxidant activity .


Molecular Structure Analysis

The molecular structure of “(2-Amino-6-methoxy-phenyl)-methanol” is represented by the linear formula C8H11NO2 . The InChI code for the compound is 1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Amino-6-methoxy-phenyl)-methanol” has a molecular weight of 153.18 . It is a yellow solid at room temperature . The compound is stored at a temperature between 0-5 degrees Celsius .

Scientific Research Applications

  • Synthesis of Multi-substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrates the synthesis of multi-substituted arenes, including derivatives similar to “(2-Amino-6-methoxyphenyl)methanol”, through palladium-catalyzed C-H halogenation. This method offers advantages such as milder reaction conditions, higher yields, and better selectivity (Sun, Sun, & Rao, 2014).

  • Three-component Synthesis : Feng (2011) reports the synthesis of a novel compound using a three-component reaction, which is structurally related to “(2-Amino-6-methoxyphenyl)methanol”. This approach involves using malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the compound's potential in multicomponent synthesis methods (Feng, 2011).

  • Ligand Exchange Reactions : Klausmeyer et al. (2003) explored ligand exchange reactions in a complex that involves substituted aryl alcohols related to “(2-Amino-6-methoxyphenyl)methanol”. This study can provide insights into the reactivity and potential applications of similar compounds in organometallic chemistry (Klausmeyer et al., 2003).

  • Molecular Docking for Antiviral Activity : FathimaShahana and Yardily (2020) synthesized a compound structurally similar to “(2-Amino-6-methoxyphenyl)methanol” and used molecular docking to understand its antiviral activity. This suggests potential applications in the development of antiviral agents (FathimaShahana & Yardily, 2020).

  • Photophysical Properties : Behera, Karak, and Krishnamoorthy (2015) investigated the photophysical characteristics of compounds structurally similar to “(2-Amino-6-methoxyphenyl)methanol”, focusing on intramolecular charge transfer processes. This research is relevant to the study of photoactive materials and sensors (Behera, Karak, & Krishnamoorthy, 2015).

Safety And Hazards

The safety information for “(2-Amino-6-methoxyphenyl)-methanol” indicates that it should not be allowed to enter drains . Spills should be covered, collected, bound, and pumped off . The generation of dust should be avoided .

properties

IUPAC Name

(2-amino-6-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSICPKUBLFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666721
Record name (2-Amino-6-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-methoxyphenyl)methanol

CAS RN

177531-95-2
Record name (2-Amino-6-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of LiAlH4 (6.826 g, 0.018 mol) and THF (300 mL) is stirred at 0° C. 2-amino-6-methoxy-benzoic acid (15 g, 0.09 mol) in THF (150 mL) is added to the reaction mixture. The mixture is stirred at room temperature for 3 h. The reaction is quenched by the addition of water. 250 mL of 10% NaOH solution is then added and extracted from water with ethylacetate to give the desired product.
Quantity
6.826 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 pubs.acs.org

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